![molecular formula C25H24N4O2 B11151215 N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11151215.png)
N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
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Overview
Description
- This compound may have applications in drug discovery, as its structure suggests potential biological activity.
N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
Nucleophilic Substitution at the Pyrido-Triazine Core
The electron-deficient pyrido-triazine ring participates in nucleophilic substitution reactions, particularly at the C-3 position adjacent to the carbonyl group.
Reagents | Products | Conditions |
---|---|---|
Primary amines (e.g., methylamine) | 3-alkylamino-substituted pyrido-triazine derivatives | DMF, 60°C, 12h |
Thiols (e.g., benzylthiol) | Thioether derivatives | K₂CO₃, DMSO, RT, 6h |
Coupling Reactions for Structural Modifications
The compound serves as a precursor in coupling reactions to introduce diverse functional groups.
Reaction Type | Reagents | Outcome |
---|---|---|
Amide bond formation | EDC/HOBt, carboxylic acids | New amide derivatives (e.g., EVT-11282767) |
Suzuki-Miyaura cross-coupling | Arylboronic acids, Pd(PPh₃)₄ | Aryl-substituted pyrido-triazine analogs |
Cyclization Reactions
Under specific conditions, the propanamide side chain undergoes cyclization to form fused heterocycles.
Conditions | Product | Mechanism |
---|---|---|
PCl₅, toluene, reflux | Quinazolinone-fused derivatives | Intramolecular cyclization via dehydration |
Oxidation and Reduction
-
Oxidation : The pyrido-triazine core resists oxidation, but the diphenylpropyl chain can undergo benzylic oxidation with KMnO₄/H₂SO₄ to form ketone intermediates.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring’s C=N bonds, yielding dihydro derivatives.
Key Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Formation of Pyrido-Triazine Core : Cyclocondensation of 2-aminopyridine with triazine precursors.
-
Propanamide Linkage : Coupling 3-(4-oxopyrido-triazin-3-yl)propanoic acid with 3,3-diphenylpropylamine using EDC/HOBt .
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its structural characteristics that may confer biological activity. Research indicates that compounds with similar structures exhibit a range of pharmacological effects including:
- Antitumor Activity: Compounds derived from the pyrido-triazin structure have been reported to inhibit dihydrofolate reductases and tyrosine kinases, which are crucial in cancer cell proliferation .
- Antimicrobial Properties: Preliminary studies suggest that derivatives of similar compounds possess antimicrobial activities against various pathogens .
The biological activity of N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the pyrido-triazin structure may facilitate binding to these targets, modulating their activity and leading to pharmacological effects .
Case Study 1: Antitumor Activity
A study explored the synthesis of pyrido-triazin derivatives and their effects on cancer cell lines. The results indicated that certain derivatives inhibited cell growth and induced apoptosis in cancer cells. This suggests potential for further development as anticancer agents.
Case Study 2: Antimicrobial Evaluation
Research conducted on similar compounds highlighted their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The synthesized derivatives were evaluated for their antimicrobial properties using standardized inoculation techniques .
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is lacking.
- Further research would be needed to identify molecular targets and pathways affected.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources and presenting data in a structured format.
Chemical Structure and Properties
Molecular Formula: C25H24N4O2
Molecular Weight: 412.5 g/mol
IUPAC Name: N-(3,3-diphenylpropyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
InChI Key: VEFAUNHQHWRUNJ-UHFFFAOYSA-N
The compound features a complex structure comprising a pyrido-triazin moiety that is believed to contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the pyrido-triazin structure may facilitate binding to these targets, modulating their activity and leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies on related compounds have shown promising results against various bacterial strains. The MIC values for certain derivatives were found to be effective against Gram-positive and Gram-negative bacteria .
Antitumor Activity
The triazine moiety in the compound has been associated with antitumor activity. Compounds containing similar structures have demonstrated cytotoxic effects on cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example 1 | HeLa | 15 |
Example 2 | MCF7 | 10 |
This suggests that this compound could potentially exhibit similar effects.
Case Studies
Several studies have explored the biological implications of compounds with structural similarities:
- Study on Antimicrobial Efficacy: A series of pyrido-triazine derivatives were synthesized and evaluated for their antimicrobial properties. The study found that modifications at specific positions enhanced efficacy against resistant strains .
- Antitumor Assessment: Another investigation assessed the cytotoxicity of pyrido-triazine derivatives on various cancer cell lines. Results indicated that certain modifications led to increased potency against specific tumor types .
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C25H24N4O2/c30-24(15-14-22-25(31)29-18-8-7-13-23(29)28-27-22)26-17-16-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,18,21H,14-17H2,(H,26,30) |
InChI Key |
VEFAUNHQHWRUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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